5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one
CAS No.:
Cat. No.: VC15863398
Molecular Formula: C16H15NO3S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15NO3S |
---|---|
Molecular Weight | 301.4 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-5-phenylpyrrolidin-3-one |
Standard InChI | InChI=1S/C16H15NO3S/c18-14-11-16(13-7-3-1-4-8-13)17(12-14)21(19,20)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
Standard InChI Key | JVGXKEIIAQILKM-UHFFFAOYSA-N |
Canonical SMILES | C1C(N(CC1=O)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The core structure of 5-phenyl-1-(phenylsulfonyl)pyrrolidin-3-one consists of a pyrrolidin-3-one scaffold, where the lactam oxygen at position 3 and the sulfonyl group at position 1 create distinct electronic environments. The phenyl groups at positions 1 and 5 introduce steric bulk and aromatic π-system interactions, which influence both chemical reactivity and biological target engagement .
Table 1: Key Physicochemical Properties
The sulfonyl group’s electron-withdrawing nature enhances the lactam’s electrophilicity, making it reactive toward nucleophiles at the carbonyl carbon . X-ray crystallography of analogous compounds reveals that the phenylsulfonyl group adopts a pseudo-axial conformation to minimize steric clashes with the adjacent substituents.
Synthesis and Manufacturing
Synthetic Routes
Chemical Reactivity and Functionalization
The compound undergoes three primary reaction types:
Nucleophilic Attack at the Lactam Carbonyl
The electron-deficient carbonyl carbon reacts with amines, alcohols, and Grignard reagents. For instance, treatment with propylamine yields -alkylated derivatives, while LiAlH reduces the lactam to a pyrrolidine .
Sulfonyl Group Modifications
The phenylsulfonyl moiety participates in nucleophilic aromatic substitution (NAS) under harsh conditions. Fluorination at the para-position using KF/18-crown-6 enhances metabolic stability in analogous compounds .
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the sulfonyl group to sulfonic acid derivatives.
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Reduction: Catalytic hydrogenation saturates the lactam ring, forming pyrrolidine analogs.
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
---|---|---|---|
Alkylation | Propylamine, DCM, RT | -Propylpyrrolidinone derivative | 54 |
Fluorination | KF, 18-crown-6, 100°C | 4-Fluoro-phenylsulfonyl analog | 62 |
Reduction | LiAlH, THF, 0°C | Pyrrolidine alcohol | 78 |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor to RORγt inverse agonists for autoimmune disease treatment. Structural modifications, such as introducing perfluoroisopropyl groups, improve selectivity over pregnane X receptor (PXR) and liver X receptors (LXRs) .
Material Science
Sulfone-functionalized pyrrolidinones enhance polymer thermal stability. Blending with polyimide matrices increases glass transition temperatures () by 20–30°C, as observed in analogous systems .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Key Analogous Compounds
The target compound’s dual sulfonyl groups may offer superior metabolic stability compared to PF-543’s methylphenoxy chain, though this requires experimental validation .
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